molecular formula C16H15N3O4S B6636717 N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide

N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide

カタログ番号 B6636717
分子量: 345.4 g/mol
InChIキー: ZBCGLQJDDYCLRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide is a chemical compound with potential applications in scientific research. It is commonly referred to as ODQ, and is a potent inhibitor of the enzyme soluble guanylyl cyclase (sGC). ODQ has been used in a variety of studies related to cardiovascular disease, cancer, and neurological disorders, among other areas of research. In

科学的研究の応用

ODQ has been used in a variety of scientific research applications. One of the most common uses of ODQ is as an inhibitor of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide. N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide is an enzyme that plays a key role in the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that has a variety of physiological effects. By inhibiting N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide, ODQ can be used to study the role of cGMP in various biological processes. ODQ has been used in studies related to cardiovascular disease, cancer, and neurological disorders, among other areas of research.

作用機序

ODQ works by binding to the heme group of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide, which is essential for the enzyme's activity. This binding prevents the enzyme from producing cGMP, leading to a decrease in the levels of this signaling molecule. The exact mechanism of ODQ's interaction with N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide is still not fully understood, but it is thought to involve the formation of a stable complex between the inhibitor and the enzyme.
Biochemical and Physiological Effects:
ODQ has a variety of biochemical and physiological effects, depending on the specific context in which it is used. In general, ODQ's inhibition of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide leads to a decrease in the levels of cGMP, which can have a variety of downstream effects. For example, in the cardiovascular system, cGMP is involved in the regulation of blood vessel tone and platelet aggregation. Inhibition of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide by ODQ can therefore lead to changes in blood pressure and clotting. In cancer cells, cGMP is involved in the regulation of cell proliferation and apoptosis. Inhibition of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide by ODQ can therefore lead to changes in tumor growth and survival.

実験室実験の利点と制限

One of the main advantages of using ODQ in lab experiments is its specificity for N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide. Because ODQ targets a specific enzyme, it can be used to study the role of cGMP in various biological processes without affecting other signaling pathways. Additionally, ODQ is a potent inhibitor of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide, which allows for the study of relatively low levels of cGMP. However, there are also some limitations to using ODQ in lab experiments. For example, ODQ's potency can make it difficult to titrate the inhibitor to achieve the desired level of inhibition. Additionally, ODQ's effects on other signaling pathways downstream of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide may complicate the interpretation of experimental results.

将来の方向性

There are many potential future directions for research involving ODQ. One area of interest is the development of more potent and selective inhibitors of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide. This could allow for more precise manipulation of cGMP levels in various biological contexts. Additionally, there is interest in exploring the role of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide and cGMP in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in exploring the potential therapeutic applications of ODQ and related compounds in the treatment of various diseases, such as cancer and cardiovascular disease.
Conclusion:
N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide, or ODQ, is a potent inhibitor of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide with a variety of scientific research applications. ODQ's specificity for N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide and potency make it a useful tool for studying the role of cGMP in various biological processes, although its effects on other signaling pathways downstream of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide may complicate the interpretation of experimental results. There are many potential future directions for research involving ODQ, including the development of more potent and selective inhibitors of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide and exploring the role of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide and cGMP in neurological disorders.

合成法

ODQ can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 2-nitroaniline with ethyl chloroacetate to form the corresponding ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminobenzenesulfonyl chloride to form ODQ. The final product is obtained as a white crystalline solid, which is typically purified by recrystallization.

特性

IUPAC Name

N-[4-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-11(20)17-12-6-8-13(9-7-12)24(22,23)19-10-16(21)18-14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCGLQJDDYCLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3-Oxo-1,2,3,4-tetrahydroquinoxalin-1-YL)sulfonyl]phenyl}acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。